molecular formula C16H11FN2O2S2 B2368058 1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide CAS No. 1207002-36-5

1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide

Cat. No.: B2368058
CAS No.: 1207002-36-5
M. Wt: 346.39
InChI Key: PRKVZHMENFTTKI-UHFFFAOYSA-N
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Description

The compound “1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O2S2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 446.54. Further physical and chemical properties are not available in the current literature.

Scientific Research Applications

Metabolism and Disposition in Humans

The metabolism and disposition of compounds related to 1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide are crucial in understanding their pharmacokinetics. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, were studied in humans to determine its pharmacokinetic properties. The study revealed that the drug was primarily eliminated via feces, with a significant portion undergoing metabolism to form various metabolites, including an unusual hemiaminal metabolite and a benzofuran ring-opened carboxylic acid, among others. This comprehensive examination helps in understanding the drug's behavior in the human body, suggesting its extensive metabolism and the principal routes of excretion (Renzulli et al., 2011).

Anticoagulant Properties

Another area of interest is the investigation of anticoagulant properties in certain compounds. For example, MD 805, an anticoagulant, was compared with heparin in patients with chronic renal failure undergoing maintenance hemodialysis. The study suggested that MD 805 did not increase proteins released as a result of platelet activation in the hemodialysis circuit, indicating its usefulness in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).

Repellent Efficacy

The repellent efficacy of compounds, including piperidine derivatives, against various insects has been researched to develop new repellents. For instance, the efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine, and a 1:1 ratio of deet + piperidine against Aedes communis and Simulium venustum was evaluated, demonstrating significant protection levels, especially for the piperidine alone at extended hours post-application. Such studies contribute to the development of effective insect repellents, showcasing the versatility of piperidine derivatives in practical applications (Debboun et al., 2000).

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-6-5-11(17)7-15(16)19/h2-8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKVZHMENFTTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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